molecular formula C13H14N4OS B12924185 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 828920-94-1

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B12924185
CAS No.: 828920-94-1
M. Wt: 274.34 g/mol
InChI Key: BNUWUSVVAJDVBO-UHFFFAOYSA-N
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Description

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is a compound that features a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety. These structural components are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and nicotinamide groups. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the nicotinamide moiety is often added via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can modulate receptor functions. The nicotinamide moiety may also play a role in binding to NAD+ dependent enzymes, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Nicotinamide derivatives: Compounds like nicotinamide riboside .

Uniqueness

N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is unique due to its combination of the thiazole, pyrrolidine, and nicotinamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

828920-94-1

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18)

InChI Key

BNUWUSVVAJDVBO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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